Elsinochroma

Overview

Description

Synthesis Analysis

Historically, the synthesis of Elsinochroma compounds, specifically EA, has been achieved through biological fermentation processes. The synthesis approach benefits from combining nature's biosynthetic strategies with traditional chemical methods, allowing for the production of molecules with intricate physical, chemical, and biological properties (Xu Wu & P. Schultz, 2009).

Molecular Structure Analysis

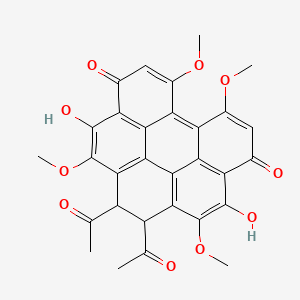

The molecular structure of EA has been elucidated through X-ray crystallography, revealing its complex orthorhombic crystal structure. This structure features distinct chiral carbon atoms and side-groups attached to a perylenequinone ring, indicating EA as a new optical stereoisomer with significant photosensitivity linked to its molecular chirality (Liu Shi, 2000).

Chemical Reactions and Properties

Elsinochrome A engages in photochemical reactions leading to the generation of singlet oxygen and semiquinone anions, showcasing its role as a potent photosensitizer. These reactions are critical for understanding the photosensitive behaviors of EA and its potential applications in various fields (Liang Shen, 2007).

Physical Properties Analysis

The photophysical properties of Elsinochrome A have been thoroughly investigated, revealing its ability to produce high yields of singlet oxygen, a property that is crucial for applications in photodynamic therapy and other areas requiring controlled generation of reactive oxygen species (Cong Li et al., 2006).

Chemical Properties Analysis

Modifications of Elsinochrome A's chemical structure, such as ethylenediamine modification, have been explored to enhance its absorption in the phototherapeutic window and improve its photosensitizing activity. These modifications aim to overcome the limitations posed by its natural absorption spectrum and enhance its clinical applicability (Rui Qiao et al., 2012).

Scientific Research Applications

Application 1: Biosynthesis

- Summary of the Application: Elsinochrome A is a type of perylenequinone, a class of aromatic polyketides characterized by a highly conjugated pentacyclic core. This gives them potent light-induced bioactivities and unique photophysical properties .

- Methods of Application or Experimental Procedures: The biosynthetic gene clusters for the perylenequinones elsinochrome A, cercosporin, and hypocrellin A have been identified. The intact elc gene cluster encoding elsinochrome A from the wheat pathogen Parastagonospora nodorum was expressed heterologously in Aspergillus nidulans on a yeast-fungal artificial chromosome (YFAC). This led to the identification of a novel flavin-dependent monooxygenase, ElcH, responsible for oxidative enolate coupling of a perylenequinone intermediate to the hexacyclic dihydrobenzo(ghi)perylenequinone in elsinochrome A .

- Results or Outcomes: In the absence of ElcH, the perylenequinone intermediate formed a hexacyclic cyclohepta(ghi)perylenequinone system via an intramolecular aldol reaction resulting in hypocrellin A and a novel hypocrellin with opposite helicity to elsinochrome A .

Application 2: Photodynamic Cancer Therapy

- Summary of the Application: Perylenequinones, including elsinochrome A, can absorb light to generate reactive oxygen species (ROS). They possess a wide range of bioactivities, most notably their protein kinase C inhibitory activity, and they have potential application in photodynamic cancer therapy .

Application 3: Antifungal Agent

- Summary of the Application: Elsinochrome A has been found to have antifungal properties, making it a potential candidate for the development of new antifungal agents .

Application 4: Photosensitizers

- Summary of the Application: Elsinochrome A, a perylenequinonoid pigment from China, has all the typical advantages of perylenequinones. Moreover, the singlet oxygen quantum yield of Elsinochrome A is superior to other kinds of photosensitizers, making it an alternative candidate for photodynamic therapy .

- Methods of Application or Experimental Procedures: In photodynamic therapy, a photosensitizing agent is introduced into the body, which is then activated by light to produce reactive oxygen species (ROS) that can kill cancer cells .

Application 5: Antifungal Agent

- Summary of the Application: Elsinochrome A has been found to have antifungal properties, making it a potential candidate for the development of new antifungal agents .

Application 6: Photosensitizers

- Summary of the Application: Elsinochrome A, a perylenequinonoid pigment from China, has all the typical advantages of perylenequinones. Moreover, the singlet oxygen quantum yield of Elsinochrome A is superior to other kinds of photosensitizers, making it an alternative candidate for photodynamic therapy .

- Methods of Application or Experimental Procedures: In photodynamic therapy, a photosensitizing agent is introduced into the body, which is then activated by light to produce reactive oxygen species (ROS) that can kill cancer cells .

Safety And Hazards

properties

IUPAC Name |

12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O10/c1-9(31)15-16(10(2)32)26-24-22-18(28(36)30(26)40-6)12(34)8-14(38-4)20(22)19-13(37-3)7-11(33)17-21(19)23(24)25(15)29(39-5)27(17)35/h7-8,15-16,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDUCZIGPIYIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C2=C3C4=C1C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947435 | |

| Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elsinochroma | |

CAS RN |

24568-67-0 | |

| Record name | Elsinochrome A (7CI, 8CI) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diacetyl-5,10-dihydroxy-3,7,8,12-tetramethoxy-1,2-dihydrobenzo[ghi]perylene-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

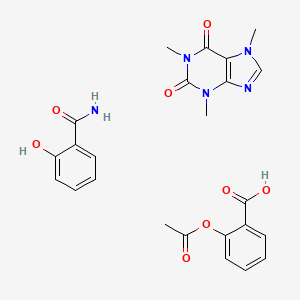

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;hydrochloride](/img/structure/B1198450.png)

![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)

![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)